N-(4-butylphenyl)-2-(N-hydroxyimino)acetamide
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Overview
Description
N-(4-butylphenyl)-2-(N-hydroxyimino)acetamide:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butylphenyl)-2-(N-hydroxyimino)acetamide typically involves the reaction of 4-butylaniline with glyoxylic acid to form the corresponding imine, which is then converted to the oxime using hydroxylamine. The reaction conditions often include:
Temperature: Moderate temperatures (e.g., 50-70°C)
Solvent: Common solvents like ethanol or methanol
Catalysts: Acidic or basic catalysts to facilitate the reaction
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-butylphenyl)-2-(N-hydroxyimino)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding nitroso compounds
Reduction: Formation of amines
Substitution: Reactions with electrophiles or nucleophiles
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Aqueous or organic solvents depending on the reaction
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitroso derivatives, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other compounds
Biology: Potential use in biochemical assays or as a probe for studying enzyme activity
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects
Industry: Utilized in the production of specialty chemicals or materials
Mechanism of Action
The mechanism by which N-(4-butylphenyl)-2-(N-hydroxyimino)acetamide exerts its effects would depend on its specific application. For example, in a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(4-butylphenyl)-2-(N-hydroxyimino)propionamide
- N-(4-butylphenyl)-2-(N-hydroxyimino)butyramide
Uniqueness
N-(4-butylphenyl)-2-(N-hydroxyimino)acetamide may have unique properties compared to similar compounds, such as different reactivity or biological activity. These differences could be attributed to variations in the molecular structure, which influence the compound’s behavior in various contexts.
Properties
IUPAC Name |
N-(4-butylphenyl)-2-hydroxyiminoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-2-3-4-10-5-7-11(8-6-10)14-12(15)9-13-16/h5-9,16H,2-4H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMHNPKUEJCKLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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